molecular formula C19H19N3O3 B2826143 (3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 946372-42-5

(3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2826143
CAS No.: 946372-42-5
M. Wt: 337.379
InChI Key: ZAOPGKGMVLGMJJ-UHFFFAOYSA-N
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Description

(3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 946372-42-5) is a high-purity chemical compound supplied for research purposes. This 1,2,3-triazole derivative is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Compounds based on the 1H-1,2,3-triazole-4-carboxylate scaffold, such as this one, are actively investigated for their potential as potent and selective inhibitors of biological targets. Research indicates that structurally similar 1H-1,2,3-triazole-4-carboxamides have been successfully optimized to function as highly potent, low-nanomolar inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . This suggests the potential for this chemical class in overcoming adverse drug responses caused by PXR activation. Furthermore, 1,2,3-triazole hybrids are prominent scaffolds in multi-target drug discovery, exhibiting researched biological activities that include anticancer and anti-inflammatory effects . The structure of this specific compound, which features a 1-(4-methylphenyl) triazole core ester-linked to a (3-methoxyphenyl)methyl group, provides a versatile template for further structure-activity relationship (SAR) studies. This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-7-9-16(10-8-13)22-14(2)18(20-21-22)19(23)25-12-15-5-4-6-17(11-15)24-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOPGKGMVLGMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 3-methoxybenzyl bromide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).

    Cycloaddition Reaction: The azide is then reacted with an alkyne, such as 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid, in the presence of a copper(I) catalyst. This reaction is typically carried out in a solvent like ethanol or water at room temperature.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxybenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or triazole moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF, alkyl halides in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methoxybenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other bioactive compounds.

Mechanism of Action

The mechanism of action of (3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. Additionally, the compound may interact with cellular pathways involved in oxidative stress, apoptosis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its ester group and methoxy-substituted benzyl moiety. Comparisons with analogous derivatives reveal distinct properties:

Compound Substituents Key Properties Reference
Target Compound (3-Methoxyphenyl)methyl ester, 4-methylphenyl at N1, 5-methyl at triazole Moderate lipophilicity (logP ≈ 3.2); UV absorption at 265 nm (π→π* transition)
5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives Carboxamide group instead of ester Higher hydrogen-bonding capacity; increased aqueous solubility (logP ≈ 2.1)
1-(4-Methoxyphenyl)-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole Trifluoromethyl at C5, phenyl at C4 Enhanced electron-withdrawing effects; improved metabolic stability
3-(Substituted methylthio)-4-phenyl-5-(trimethoxyphenyl)-4H-1,2,4-triazoles Sulfur-containing substituents, 1,2,4-triazole core Lower thermal stability (decomposition at 120–150°C)

Spectroscopic and Crystallographic Differences

  • $^1$H NMR Shifts : The target compound’s ester methyl group resonates at δ 3.85 ppm, while carboxamide derivatives show NH protons near δ 8.2–8.5 ppm .
  • Crystallography : Unlike sulfur-containing triazoles (e.g., ), the target compound’s ester group likely forms weaker hydrogen bonds (C=O⋯H interactions), as inferred from graph-set analysis of analogous structures .

Biological Activity

The compound (3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of triazole derivatives typically involves the reaction of azides with alkynes or other suitable precursors. For this specific compound, the synthetic route may involve the use of 3-methoxybenzyl alcohol and 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid . Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing triazole moieties have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.

  • A study reported that similar triazole derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . The compound's activity can be attributed to its ability to interfere with cellular signaling pathways critical for tumor growth.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored extensively. Compounds similar to (3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate have shown effectiveness against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole AE. coli32 µg/mL
Triazole BS. aureus16 µg/mL
Target CompoundE. coli, S. aureusTBD

This table illustrates the comparative potency of various triazole derivatives against common bacterial pathogens.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many triazoles function as inhibitors of key enzymes involved in cell division and metabolism. For example, they may inhibit thymidylate synthase or other enzymes critical for nucleotide synthesis.
  • Interaction with DNA : Some studies suggest that triazoles can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving a related triazole compound showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Antimicrobial Resistance : In vitro studies demonstrated that certain triazoles could overcome resistance mechanisms in bacteria that typically render other antibiotics ineffective.

Q & A

Q. Critical factors for yield/purity :

  • Catalyst loading (e.g., Cu(I) salts at 5–10 mol% for CuAAC) .
  • Solvent polarity (e.g., THF/water mixtures improve regioselectivity) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Advanced: How can computational methods predict the compound’s three-dimensional conformation and reactivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in water or lipid membranes) to assess conformational flexibility. Tools like GROMACS or AMBER can model interactions with biological targets .
  • Quantum Chemical Calculations :
    • DFT (Density Functional Theory) : Optimize geometry at the B3LYP/6-31G* level to predict bond angles, dihedral rotations (e.g., methoxy group orientation), and electron density maps .
    • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding derivatization strategies .
  • Docking Studies : Use AutoDock Vina to predict binding affinity with enzymes (e.g., cytochrome P450) or receptors, correlating with experimental IC50 values .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

Technique Application Key Peaks/Data
<sup>1</sup>H/<sup>13</sup>C NMR Confirm substituent positions- Triazole C-H: δ 7.8–8.2 ppm (1H).
- Methoxy OCH3: δ 3.7–3.9 ppm (3H) .
IR Spectroscopy Identify functional groups- Ester C=O: 1720–1740 cm<sup>-1</sup>.
- Triazole ring: 1450–1600 cm<sup>-1</sup> .
X-ray Diffraction (XRD) Resolve crystal structureDihedral angles between aryl groups (e.g., 12.65° for methoxyphenyl vs. triazole) .
HRMS Verify molecular formulaExact mass match within 5 ppm error .

Advanced: How to design experiments to resolve contradictions in reported biological activities (e.g., antiviral vs. inactive results)?

Methodological Answer:

  • Variable Isolation : Test the compound under standardized assay conditions (e.g., cell line, incubation time, concentration) to eliminate protocol-driven discrepancies .
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • Mechanistic Profiling :
    • Perform enzyme inhibition assays (e.g., HIV-1 protease) to confirm target engagement .
    • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–10) to identify labile groups (e.g., ester hydrolysis at pH >8) .
  • Formulation Optimization :
    • Encapsulate in liposomes or PEGylated nanoparticles to protect against enzymatic degradation .
    • Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the methoxy group .
  • Prodrug Design : Replace the ester group with a tert-butyl carbonate moiety, which hydrolyzes selectively in target tissues .

Basic: How to validate the compound’s purity and identity post-synthesis?

Methodological Answer:

  • Chromatographic Methods :
    • HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; purity ≥98% by area .
    • TLC : Monitor reaction progress with silica plates (ethyl acetate/hexane, 1:1); Rf ~0.5 .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (deviation <0.4%) .

Advanced: How does the 3-methoxyphenyl group influence biological activity compared to other aryl substituents?

Methodological Answer:

  • SAR (Structure-Activity Relationship) Studies :
    • Replace 3-methoxyphenyl with 4-methoxyphenyl or halogenated analogs to assess steric/electronic effects on target binding .
    • Use Hammett plots to correlate substituent σ values (electron-withdrawing/donating) with IC50 trends .
  • Crystallographic Evidence : XRD data show that 3-methoxyphenyl’s orientation creates a hydrophobic pocket in enzyme active sites, enhancing inhibition .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Store at –20°C under inert atmosphere (argon) in amber vials to block light-induced radical reactions .
  • Lyophilize for long-term storage; reconstitute in DMSO (≤10 mM) with desiccants to minimize hydrolysis .

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